2-Propenethioamide, N,N,2-trimethyl-
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Overview
Description
2-Propenethioamide, N,N,2-trimethyl- is a chemical compound with the molecular formula C6H11NO. It is also known by other names such as Acrylamide, N,N,2-trimethyl- and N,N-Dimethylmethacrylamide . This compound is characterized by its unique structure, which includes a propenethioamide group with two methyl groups attached to the nitrogen atom and one methyl group attached to the carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenethioamide, N,N,2-trimethyl- typically involves the reaction of acrylonitrile with dimethylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a base, to facilitate the addition of the dimethylamine to the acrylonitrile. The reaction conditions, including temperature and pressure, are optimized to achieve high yields of the desired product .
Industrial Production Methods
In industrial settings, the production of 2-Propenethioamide, N,N,2-trimethyl- is often carried out in large-scale reactors. The process involves the continuous addition of acrylonitrile and dimethylamine to the reactor, along with the catalyst. The reaction mixture is then heated to the desired temperature and maintained under pressure to ensure complete conversion of the reactants. The product is subsequently purified through distillation or other separation techniques to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-Propenethioamide, N,N,2-trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of 2-Propenethioamide, N,N,2-trimethyl- include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of 2-Propenethioamide, N,N,2-trimethyl- depend on the type of reaction. For example, oxidation reactions may yield oxides, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
2-Propenethioamide, N,N,2-trimethyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is employed in biochemical studies to investigate enzyme-substrate interactions and other biological processes.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-Propenethioamide, N,N,2-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating its electron pair. It can also interact with enzymes and other proteins, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Propenethioamide, N,N,2-trimethyl- include other acrylamide derivatives and dimethylmethacrylamides. These compounds share structural similarities and may exhibit similar chemical properties and reactivity .
Uniqueness
What sets 2-Propenethioamide, N,N,2-trimethyl- apart from other similar compounds is its unique combination of functional groups and its specific reactivity profile. This makes it particularly useful in certain applications where other compounds may not be as effective .
Properties
CAS No. |
61796-17-6 |
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Molecular Formula |
C6H11NS |
Molecular Weight |
129.23 g/mol |
IUPAC Name |
N,N,2-trimethylprop-2-enethioamide |
InChI |
InChI=1S/C6H11NS/c1-5(2)6(8)7(3)4/h1H2,2-4H3 |
InChI Key |
DEZABSITHPYRDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=S)N(C)C |
Origin of Product |
United States |
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